4-(4,6-Dichloropyrimidin-2-yl)aniline
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Overview
Description
4-(4,6-Dichloropyrimidin-2-yl)aniline is an organic compound with the molecular formula C10H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and an aniline group at position 2. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)aniline typically involves the reaction of 4,6-dichloropyrimidine with aniline. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride and dimethylformamide. The resulting 4,6-dichloropyrimidine is then reacted with aniline under basic conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Chlorination: 4,6-dihydroxypyrimidine is chlorinated using phosphorus oxychloride.
Amination: The resulting 4,6-dichloropyrimidine is then reacted with aniline in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Amination: The compound can undergo amination reactions to introduce additional amino groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or heteroaryl-aryl bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, and various amines are commonly used.
Amination: Palladium catalysts and bases like potassium carbonate are often employed.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are used under inert atmosphere conditions
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-(4,6-Dichloropyrimidin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with biomolecules, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and the nature of the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar in structure but lacks the aniline group.
4,6-Dichloropyrimidine: The parent compound without the aniline substitution.
2,4-Diamino-6-chloropyrimidine: Contains additional amino groups, offering different reactivity and applications
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)aniline is unique due to the presence of both the dichloropyrimidine and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
CAS No. |
83217-40-7 |
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Molecular Formula |
C10H7Cl2N3 |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)aniline |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H,13H2 |
InChI Key |
ZRPGJAFGRMSTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N |
Origin of Product |
United States |
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